
Chromous acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chromous acetate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc . The resulting blue solution is then treated with sodium acetate, leading to the rapid precipitation of this compound as a bright red powder . The reactions involved are as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{CH₃CO₂}^- + 2 \text{H₂O} \rightarrow \text{Cr₂(CH₃CO₂)₄(H₂O)₂} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Chromous acetate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to chromium(III) acetate.
Reduction: It can act as a reducing agent, reducing other compounds while being oxidized itself.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Zinc or other reducing agents.
Substitution: Various ligands depending on the desired product.
Major Products Formed:
Oxidation: Chromium(III) acetate.
Reduction: Reduced forms of other compounds.
Substitution: New coordination compounds with substituted ligands.
Scientific Research Applications
Biological Applications
Chromous acetate has been studied for its biological effects, particularly in adipogenesis:
- Adipocyte Differentiation : Research indicates that chromium acetate influences gene expression related to adipogenesis in intramuscular and subcutaneous adipocytes. For instance, treatment with 10 μM of chromium acetate significantly upregulated the expression of key adipogenic transcription factors such as C/EBPβ and PPARγ in bovine adipocyte cultures . This suggests potential applications in metabolic studies and obesity research.
Industrial Applications
This compound is utilized in various industrial processes:
- Permeability Modification in Oil Recovery : Chromium(III)-polymer gel systems that include chromium acetate are employed to enhance oil recovery by modifying the permeability of carbonate rock formations. Studies demonstrate that chromium retention is influenced by flow rates and the chemical interactions within the rock matrix .
- Chromatography : The compound has been tested as part of chromatographic systems to study interactions between analytes and stationary phases. Its ability to form stable complexes aids in the separation processes used in analytical chemistry .
Case Study 1: Ligand Vapor Diffusion Method
- Objective : To synthesize high-quality chromium(II) acetate with axial ligands.
- Methodology : Anhydrous chromium(II) acetate was exposed to vapor-phase ligands.
- Results : Achieved nearly 100% yield with high purity confirmed by powder X-ray diffraction. This method is more efficient than traditional solvent-based approaches.
Case Study 2: Biological Impact on Adipocytes
- Objective : To evaluate the effect of chromium acetate on gene expression in adipocytes.
- Methodology : Bovine adipocyte cultures were treated with varying concentrations of chromium acetate.
- Results : Significant upregulation of adipogenic genes was observed at higher concentrations, indicating a role in fat metabolism.
Data Table Overview
Mechanism of Action
The mechanism of action of chromous acetate involves its ability to form a quadruple bond between two chromium atoms . This unique bonding arrangement allows it to participate in various chemical reactions, including reduction and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Chromous acetate can be compared with other similar compounds, such as:
Rhodium(II) acetate: Similar structure but with rhodium instead of chromium.
Copper(II) acetate: Similar structure but with copper instead of chromium.
Molybdenum(II) acetate: Similar structure but with molybdenum instead of chromium.
Uniqueness: this compound is unique due to its quadruple bond between chromium atoms, which is not commonly found in other metal acetates . This unique bonding gives it distinct chemical properties and reactivity.
Properties
CAS No. |
628-52-4 |
---|---|
Molecular Formula |
C4H8CrO4 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
acetic acid;chromium |
InChI |
InChI=1S/2C2H4O2.Cr/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
WDNIVTZNAPEMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Cr+2] |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Cr] |
Key on ui other cas no. |
628-52-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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